molecular formula C26H21BrN2O4 B11060530 N-{5-bromo-4,6-dimethyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}furan-2-carboxamide

N-{5-bromo-4,6-dimethyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}furan-2-carboxamide

Cat. No.: B11060530
M. Wt: 505.4 g/mol
InChI Key: TUFLFMQGQKMRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-BROMO-4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}-2-FURAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-BROMO-4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}-2-FURAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core furo[2,3-b]pyridine structure, followed by the introduction of the bromine, methyl, and furyl groups through various substitution reactions. The final step involves the formation of the furanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5-BROMO-4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with a different halogen atom.

Scientific Research Applications

N-{5-BROMO-4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}-2-FURAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-BROMO-4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}-2-FURAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[2,3-b]pyridine derivatives with different substituents. Examples include:

  • 2-Amino-5-bromo-4,6-dimethylpyridine
  • 6-Amino-3-bromo-2,4-lutidine

Uniqueness

What sets N-{5-BROMO-4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}-2-FURAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H21BrN2O4

Molecular Weight

505.4 g/mol

IUPAC Name

N-[5-bromo-4,6-dimethyl-2-[(5-methylfuran-2-yl)-phenylmethyl]furo[2,3-b]pyridin-3-yl]furan-2-carboxamide

InChI

InChI=1S/C26H21BrN2O4/c1-14-11-12-18(32-14)21(17-8-5-4-6-9-17)24-23(29-25(30)19-10-7-13-31-19)20-15(2)22(27)16(3)28-26(20)33-24/h4-13,21H,1-3H3,(H,29,30)

InChI Key

TUFLFMQGQKMRNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=CC=C2)C3=C(C4=C(C(=C(N=C4O3)C)Br)C)NC(=O)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.